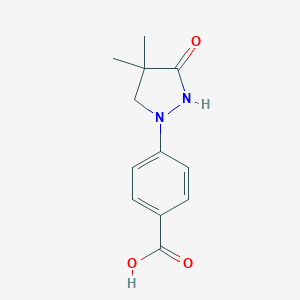
4-(4,4-DIMETHYL-3-OXOPYRAZOLIDIN-1-YL)BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is a chemical compound with the molecular formula C13H16N2O3 It is known for its unique structure, which includes a pyrazolidinone ring attached to a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid typically involves the reaction of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid methyl ester with hydrazine hydrate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate industrial equipment to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzoic acid moiety can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
科学的研究の応用
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid involves its interaction with specific molecular targets and pathways. The pyrazolidinone ring and benzoic acid moiety play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
Methyl 4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoate: A methyl ester derivative with similar chemical properties.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-N-[(phenylcarbamothioyl)amino]benzamide: A related compound with a thiourea group.
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzohydrazide: A hydrazide derivative with distinct chemical properties.
Uniqueness
4-(4,4-Dimethyl-3-oxo-pyrazolidin-1-YL)-benzoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a pyrazolidinone ring and benzoic acid moiety makes it a valuable compound for various research applications.
特性
CAS番号 |
107144-30-9 |
|---|---|
分子式 |
C12H14N2O3 |
分子量 |
234.25 g/mol |
IUPAC名 |
4-(4,4-dimethyl-3-oxopyrazolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C12H14N2O3/c1-12(2)7-14(13-11(12)17)9-5-3-8(4-6-9)10(15)16/h3-6H,7H2,1-2H3,(H,13,17)(H,15,16) |
InChIキー |
RZSMYBKVQYILRO-UHFFFAOYSA-N |
SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
正規SMILES |
CC1(CN(NC1=O)C2=CC=C(C=C2)C(=O)O)C |
Key on ui other cas no. |
107144-30-9 |
ピクトグラム |
Irritant; Environmental Hazard |
同義語 |
4-(4,4-dimethyl-3-oxo-pyrazolidin-1-yl)-benzoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















